ML291
ML291
ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel.
Brand Name:
Vulcanchem
CAS No.:
1523437-16-2
VCID:
VC0005266
InChI:
InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21)
SMILES:
C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Molecular Formula:
C16H16ClN3O6S
Molecular Weight:
413.8 g/mol
ML291
CAS No.: 1523437-16-2
Cat. No.: VC0005266
Molecular Formula: C16H16ClN3O6S
Molecular Weight: 413.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | ML-291 is a novel activator of the apoptotic arm of the unfolded protein response (UPR), but not the adaptive arm. Specifically, it activates signaling through PERK/eIF2α/CHOP (EC50 = 762 nM) but not through IRE1/XBP1 (IC50 > 80 µM). ML-291 induces apoptosis in mouse embryonic fibroblasts overexpressing CHOP (EC50 ~4.8 µM), but not in wild-type or CHOP knockout cells. It has minimal activity against a panel of 67 receptors, ion channels, and transporters, with the exception of the dopamine transporter (68% inhibition). ML-291 displays greater than average antitumor cell cytotoxicity against colon, melanoma, and renal cancer cell lines in an NCI-60 panel. |
|---|---|
| CAS No. | 1523437-16-2 |
| Molecular Formula | C16H16ClN3O6S |
| Molecular Weight | 413.8 g/mol |
| IUPAC Name | N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) |
| Standard InChI Key | XKMLYHZJKCRLOI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
| Appearance | Assay:≥98%A crystalline solid |
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